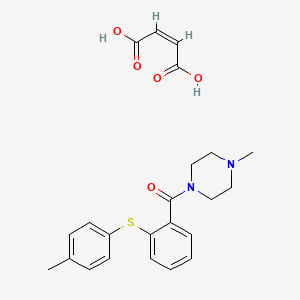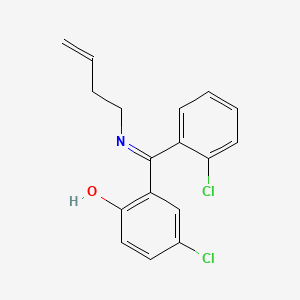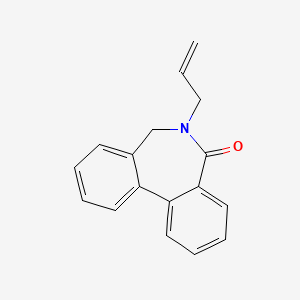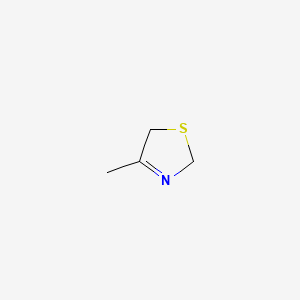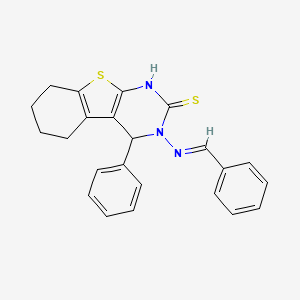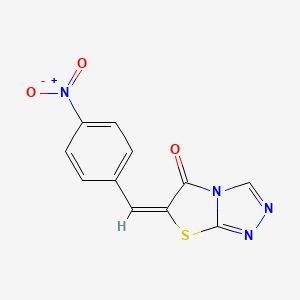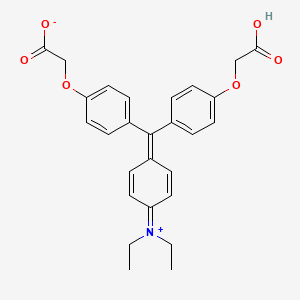
Hydrogen (4-(4,4'-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound with a unique structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves multiple steps, starting with the preparation of the benzhydrylidene intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-ylidene under controlled conditions to form the desired product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrogen (4-(4,4’-bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Hydrogen (4-(4,4’-bis(methoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium: Another similar compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
94159-43-0 |
|---|---|
Molekularformel |
C27H27NO6 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
2-[4-[[4-(carboxymethoxy)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C27H27NO6/c1-3-28(4-2)22-11-5-19(6-12-22)27(20-7-13-23(14-8-20)33-17-25(29)30)21-9-15-24(16-10-21)34-18-26(31)32/h5-16H,3-4,17-18H2,1-2H3,(H-,29,30,31,32) |
InChI-Schlüssel |
MVQXNRKFVYRZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](=C1C=CC(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OCC(=O)[O-])C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


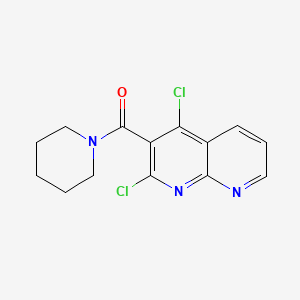
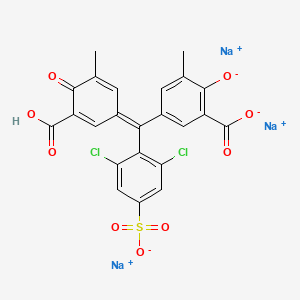

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
